

Application of 3'-Hydroxy Repaglinide-d5 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **3'-Hydroxy Repaglinide-d5** in drug-drug interaction (DDI) studies. Repaglinide, an anti-diabetic medication, is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. This makes it a valuable probe substrate for investigating the inhibitory or inducing effects of new chemical entities on these important drug-metabolizing enzymes. 3'-Hydroxy Repaglinide is a major metabolite of Repaglinide, formed predominantly by CYP2C8. Its deuterated form, **3'-Hydroxy Repaglinide-d5**, serves as an essential internal standard for accurate quantification in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Introduction to Repaglinide Drug-Drug Interactions

Repaglinide's reliance on CYP2C8 and CYP3A4 for its metabolism makes it susceptible to clinically significant DDIs. Co-administration with drugs that inhibit or induce these enzymes can lead to altered plasma concentrations of Repaglinide, potentially causing hypoglycemia or reduced therapeutic efficacy. Therefore, it is crucial to evaluate the DDI potential of investigational drugs with Repaglinide.

Key Metabolic Pathways:

Repaglinide undergoes oxidative metabolism primarily through two pathways:

- CYP2C8-mediated hydroxylation: This pathway leads to the formation of 3'-Hydroxy Repaglinide (M4).
- CYP3A4-mediated N-dealkylation and oxidation: This results in the formation of other metabolites, such as the aromatic amine (M1) and a dicarboxylic acid derivative (M2).[\[1\]](#)[\[2\]](#) [\[3\]](#)

Due to the significant role of CYP2C8 in Repaglinide's clearance, it is a recommended in vivo probe for this enzyme by regulatory agencies.

II. Quantitative Data on Repaglinide Drug-Drug Interactions

The following table summarizes the pharmacokinetic effects of various drugs on Repaglinide. This data is crucial for understanding the potential clinical significance of observed interactions.

Interacting Drug	Mechanism of Interaction	Change in Repaglinide AUC	Change in Repaglinide Cmax	Reference
Gemfibrozil	Strong CYP2C8 inhibitor	8.1-fold increase	2.4-fold increase	[4]
Clopidogrel	CYP2C8 inhibitor	3.9 to 5.1-fold increase	2.0 to 2.2-fold increase	[5]
Cyclosporine	OATP1B1 and CYP3A4 inhibitor	2.5-fold increase	1.8-fold increase	[4]
Rifampin	CYP2C8 and CYP3A4 inducer	31-80% decrease	26-60% decrease	[4]
Ketoconazole	Strong CYP3A4 inhibitor	15% increase	16% increase	[4]
Itraconazole	Strong CYP3A4 inhibitor	40% increase	19% increase	[6]
Clarithromycin	Strong CYP3A4 inhibitor	40% increase	60% increase	[7]
Trimethoprim	Moderate CYP2C8 inhibitor	60% increase	40% increase	[5]
Deferasirox	CYP2C8 inhibitor	2.3-fold increase	1.6-fold increase	[5]
Teriflunomide	CYP2C8 inhibitor	2.2-fold increase	1.5-fold increase	[5]

III. Experimental Protocols

A. In Vitro CYP2C8 Inhibition Assay Using Human Liver Microsomes

This protocol describes a method to assess the potential of a test compound to inhibit the CYP2C8-mediated metabolism of Repaglinide to 3'-Hydroxy Repaglinide.

1. Materials and Reagents:

- Repaglinide
- 3'-Hydroxy Repaglinide
- **3'-Hydroxy Repaglinide-d5** (Internal Standard, IS)
- Test compound (potential inhibitor)
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADPH-A and NADPH-B)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid
- Purified water
- 96-well plates
- LC-MS/MS system

2. Experimental Procedure:

- Preparation of Solutions:
 - Prepare stock solutions of Repaglinide, 3'-Hydroxy Repaglinide, **3'-Hydroxy Repaglinide-d5**, and the test compound in an appropriate solvent (e.g., DMSO or Methanol).
 - Prepare working solutions by diluting the stock solutions in the incubation buffer.
- Incubation:
 - In a 96-well plate, pre-incubate the HLMs, Repaglinide (as the substrate), and the test compound (at various concentrations) in potassium phosphate buffer at 37°C for 5-10

minutes.

- Initiate the metabolic reaction by adding the NADPH regenerating system.
- The final incubation mixture should contain:
 - HLMs (e.g., 0.2-0.5 mg/mL protein)
 - Repaglinide (at a concentration near its Km, e.g., 5-10 μ M)
 - Test compound (e.g., 0.1, 1, 10, 50, 100 μ M)
 - NADPH regenerating system
 - Potassium phosphate buffer (to final volume)
- Incubate at 37°C for an appropriate time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing the internal standard (**3'-Hydroxy Repaglinide-d5**).
 - Centrifuge the plate to precipitate the proteins.
 - Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Quantify the formation of 3'-Hydroxy Repaglinide using a validated LC-MS/MS method.
 - Example LC Conditions:
 - Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid

- Flow Rate: 0.4 mL/min
- Gradient elution
- Example MS Conditions:
 - Ionization: Positive electrospray ionization (ESI+)
 - Monitor the MRM transitions for 3'-Hydroxy Repaglinide and **3'-Hydroxy Repaglinide-d5**.
- Data Analysis:
 - Calculate the rate of formation of 3'-Hydroxy Repaglinide at each concentration of the test compound.
 - Plot the percentage of inhibition versus the concentration of the test compound.
 - Determine the IC50 value by fitting the data to a suitable model.

Note on Metabolite Structure: Recent studies have identified the major CYP2C8-mediated hydroxylation product of Repaglinide as 4'-Hydroxy Repaglinide. However, "3'-Hydroxy Repaglinide" is the commonly available reference standard. Researchers should be aware of this structural discrepancy when interpreting results.

B. In Vivo Pharmacokinetic Drug-Drug Interaction Study in Healthy Volunteers

This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on the pharmacokinetics of Repaglinide.

1. Study Design:

- A randomized, open-label, two-period, crossover study design is recommended.
- Period 1: Administer a single oral dose of Repaglinide (e.g., 0.25 mg or 0.5 mg) to fasted healthy volunteers.

- Washout Period: A sufficient washout period between treatments (e.g., 7-14 days).
- Period 2: Administer the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of Repaglinide.

2. Study Population:

- Healthy, non-smoking male and female volunteers.
- Screening to ensure normal liver and kidney function.
- Informed consent must be obtained from all participants.

3. Dosing and Administration:

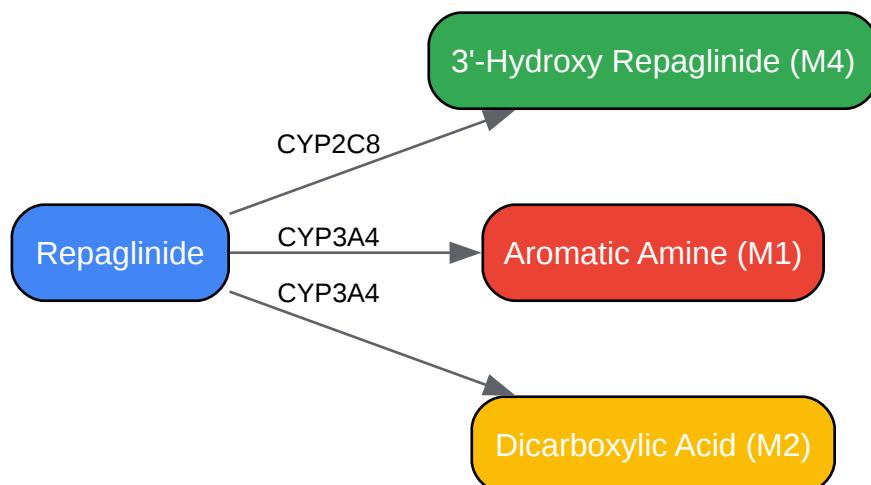
- Subjects should fast overnight before dosing.
- Administer Repaglinide with a standardized volume of water.
- Administer the investigational drug according to its recommended dosing regimen.

4. Blood Sampling:

- Collect serial blood samples at the following time points (relative to Repaglinide administration): pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.^[8]
- Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
- Process the blood samples by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.

5. Bioanalytical Method:

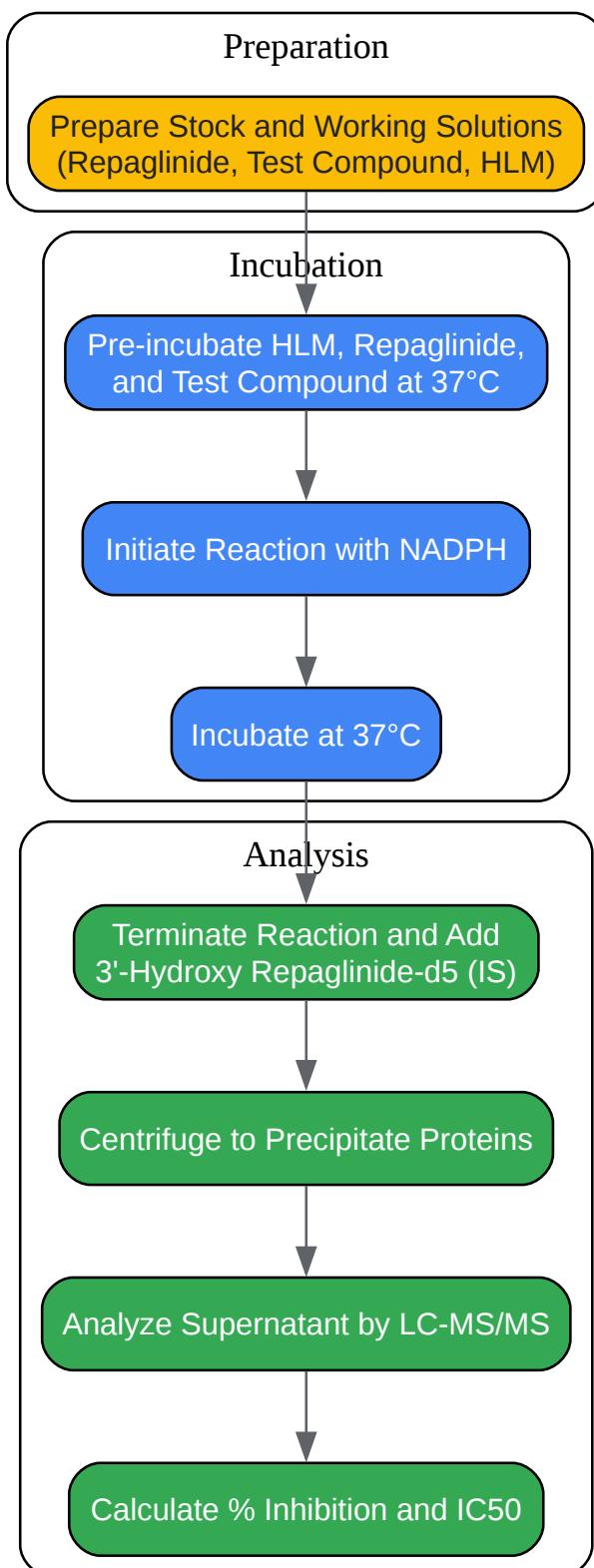
- Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Repaglinide and 3'-Hydroxy Repaglinide in human plasma.


- Use deuterated internal standards (Repaglinide-d5 and **3'-Hydroxy Repaglinide-d5**) for accurate quantification.
- The method should include sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.

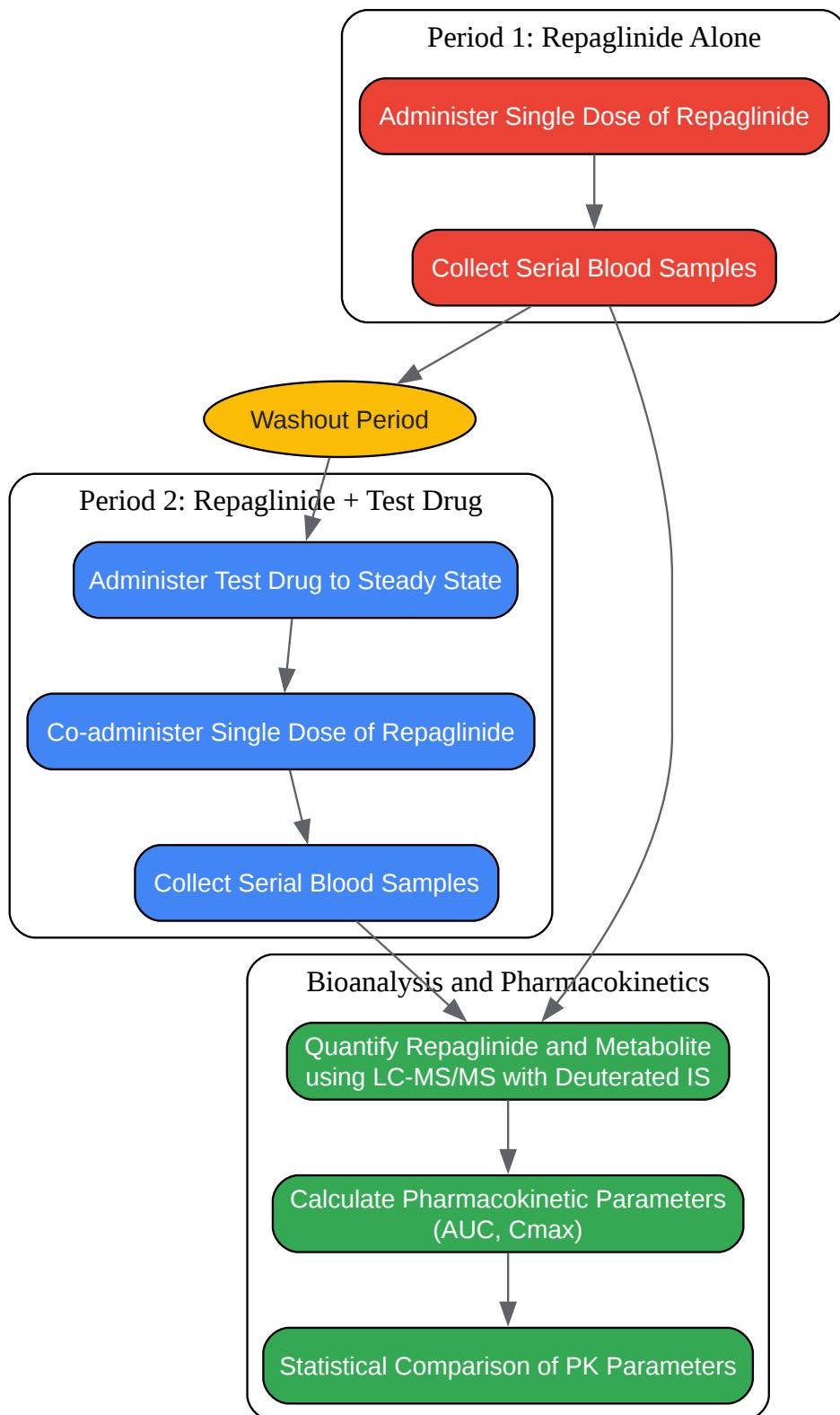
6. Pharmacokinetic and Statistical Analysis:

- Calculate the following pharmacokinetic parameters for Repaglinide:
 - Area under the plasma concentration-time curve (AUC)
 - Maximum plasma concentration (Cmax)
 - Time to reach Cmax (Tmax)
 - Elimination half-life (t_{1/2})
- Compare the pharmacokinetic parameters of Repaglinide when administered alone versus when co-administered with the investigational drug.
- Use appropriate statistical methods (e.g., analysis of variance) to determine if there are statistically significant differences.
- Calculate the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the interaction.

IV. Visualizations


A. Repaglinide Metabolic Pathway

[Click to download full resolution via product page](#)


Caption: Metabolic pathways of Repaglinide.

B. In Vitro CYP2C8 Inhibition Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for an *in vitro* CYP2C8 inhibition assay.

C. In Vivo DDI Study Logical Flow

[Click to download full resolution via product page](#)

Caption: Logical flow of an in vivo DDI study.

V. Conclusion

The use of **3'-Hydroxy Repaglinide-d5** as an internal standard is critical for the reliable quantification of the primary CYP2C8-mediated metabolite of Repaglinide in biological matrices. The protocols and data presented herein provide a framework for conducting robust in vitro and in vivo DDI studies to assess the potential of investigational drugs to interact with Repaglinide via CYP2C8 and CYP3A4 pathways. Such studies are integral to ensuring the safe and effective use of new medications in combination with this widely prescribed anti-diabetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical Drug–Drug Interaction Potential of BFE1224, Prodrug of Antifungal Ravaconazole, Using Two Types of Cocktails in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 3'-Hydroxy Repaglinide-d5 in Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b585460#3-hydroxy-repaglinide-d5-application-in-drug-drug-interaction-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com